trans-2-Methyl-2-butenal
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Overview
Description
trans-2-Methyl-2-butenal, also known as tiglic aldehyde, is an organic compound with the formula CH₃CH=C(CH₃)CHO. It is a colorless liquid that is used as a building block in organic synthesis. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-2-Methyl-2-butenal can be synthesized through various methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the α,β-unsaturated aldehyde.
Industrial Production Methods
In industrial settings, this compound is often produced through the dehydrogenation of isopentane, followed by recovery from the resulting C5 fraction by liquid-phase isomerization on sulfonic acid cation exchangers and subsequent distillation . This method is economically efficient and widely used in the production of isoprene and other related compounds.
Chemical Reactions Analysis
Types of Reactions
trans-2-Methyl-2-butenal undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Nucleophiles such as amines, thiols, and enolates
Major Products Formed
Oxidation: 2-Methyl-2-butenoic acid
Reduction: 2-Methyl-2-butenol
Addition: Various substituted products depending on the nucleophile used
Scientific Research Applications
trans-2-Methyl-2-butenal has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2-Methyl-2-butenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-deficient nature of the double bond. This reactivity is exploited in various synthetic applications to form carbon-carbon and carbon-heteroatom bonds . Additionally, its role as a pheromone involves interaction with specific receptors in the olfactory system of animals .
Comparison with Similar Compounds
trans-2-Methyl-2-butenal is similar to other α,β-unsaturated aldehydes such as crotonaldehyde and methacrolein. it is unique due to the presence of a methyl group at the β-position, which influences its reactivity and physical properties . Similar compounds include:
Crotonaldehyde (CH₃CH=CHCHO): Lacks the additional methyl group, making it less sterically hindered.
Methacrolein (CH₂=C(CH₃)CHO): Contains a methylene group instead of a methyl group, affecting its reactivity.
Properties
Molecular Formula |
C5H8O |
---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-methylbut-2-enal |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |
InChI Key |
ACWQBUSCFPJUPN-UHFFFAOYSA-N |
SMILES |
CC=C(C)C=O |
Canonical SMILES |
CC=C(C)C=O |
density |
0.868-0.873 (20°) |
physical_description |
Colourless liquid; penetrating, powerful green ethereal aroma |
solubility |
Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |
Synonyms |
(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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